molecular formula C7H12Cl2N2 B1524764 1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride CAS No. 1421601-58-2

1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride

Cat. No. B1524764
CAS RN: 1421601-58-2
M. Wt: 195.09 g/mol
InChI Key: LLYRRSJOFJQLPG-UHFFFAOYSA-N
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Description

3-Chloropropylamine hydrochloride is a chemical compound with the molecular formula C3H8ClN·HCl . It’s used in the synthesis of linear, star, and comb-like polyacrylamides by atomic transfer radical polymerization .


Synthesis Analysis

The synthesis of 1-(3-chlorophenyl)piperazine hydrochloride involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine . A patent describes a method for synthesizing a piperazine pharmaceutical intermediate, which includes a three-step reaction using diethanolamine and 3-chloroaniline as raw materials .


Molecular Structure Analysis

The molecular structure of 3-Chloropropylamine hydrochloride is represented by the formula C3H8ClN·HCl .


Chemical Reactions Analysis

The synthesis of 1-(3-chlorophenyl)piperazine hydrochloride involves several chemical reactions, including the reaction of diethanolamine with m-chloroaniline .


Physical And Chemical Properties Analysis

3-Chloropropylamine hydrochloride is a solid with a melting point of 219-223 °C .

Scientific Research Applications

Chemical Synthesis and Modification

1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride is involved in various chemical synthesis and modification processes. For example, it participates in nucleophilic addition reactions to the imidazole nucleus, producing both normal and abnormal addition products (Ohta et al., 2000). Additionally, it's used in the synthesis of specific ionic liquids under flow chemistry conditions, showcasing its role in creating novel compounds (Löwe et al., 2010).

Corrosion Inhibition and Material Science

This compound is also significant in corrosion inhibition studies. For instance, imidazole derivatives, including 1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride, have been studied for their properties in inhibiting corrosion of metals like steel in various environments (Ouakki et al., 2019). Furthermore, their effectiveness in inhibiting copper corrosion in acidic conditions has been explored, providing insights into their potential industrial applications (Gašparac et al., 2000).

Pharmacological Research

In the realm of pharmacology, this compound and its derivatives are examined for potential therapeutic applications. For example, 1-(3-Chloropropyl)-2-methyl-1H-imidazole hydrochloride derivatives have been synthesized and evaluated for their antifungal properties, demonstrating their relevance in medical research (Ogata et al., 1983).

Environmental Applications

Interestingly, this compound is also researched for environmental applications. It plays a role in CO2 capture studies, where specific imidazole-based ionic liquids show potential in sequestering CO2 efficiently (Bates et al., 2002). This research points towards its potential use in addressing environmental concerns like greenhouse gas emissions.

Molecular Synthesis and Bioactivity

Finally, the compound is central to the synthesis and bioactivity research of various molecular structures. It's involved in the synthesis of complex arylated imidazoles, which are significant in creating molecular functional materials for various applications (Joo et al., 2010). Additionally, its derivatives are studied for their antiulcer properties, further highlighting its pharmacological importance (Starrett et al., 1989).

Safety and Hazards

3-Chloropropylamine hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(3-chloropropyl)-2-methylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2.ClH/c1-7-9-4-6-10(7)5-2-3-8;/h4,6H,2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYRRSJOFJQLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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